N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS2/c1-31-21-9-7-19(8-10-21)17-27-22(30)18-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPOFTPALZPQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations, including its effects on neurological conditions, antimicrobial properties, and other therapeutic potentials.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups, including a methylsulfanyl group, a phenylpiperazine moiety, and a pyrazinyl sulfanyl acetamide backbone. The synthesis typically involves multi-step reactions that integrate these components effectively. A detailed synthetic route can be found in the literature that outlines the use of specific reagents and conditions conducive to obtaining high yields of the desired compound .
Anticonvulsant Activity
Research has indicated that derivatives of similar structures exhibit significant anticonvulsant properties. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown efficacy in animal models for epilepsy. These compounds were evaluated using the maximal electroshock (MES) test and demonstrated varying degrees of protection against seizures. The most effective derivatives exhibited protective effects at doses of 100 mg/kg to 300 mg/kg, highlighting the influence of lipophilicity on their bioavailability and action duration .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| Compound 1 | 100 | Effective |
| Compound 2 | 300 | Effective |
| Compound 3 | 100 | No Effect |
| Compound 4 | 300 | Effective |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related compounds with similar piperazine and sulfanyl groups have shown promising results against various bacterial strains. For instance, certain derivatives have been reported to exhibit broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values indicating their effectiveness .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15.62 |
| Compound B | S. aureus | 20.00 |
| Compound C | P. aeruginosa | 10.00 |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the piperazine ring or the phenyl substituents significantly impact biological activity. For example, increasing lipophilicity tends to enhance anticonvulsant efficacy but may delay onset due to slower central nervous system penetration . Furthermore, the presence of specific substituents on the phenyl rings can either enhance or diminish activity against targeted pathogens.
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Anticonvulsant Efficacy : In a study involving animal models, compounds similar to this compound were administered to assess their protective effects during induced seizures.
- Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties against resistant bacterial strains, demonstrating significant inhibition at low concentrations.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study highlighted the synthesis and evaluation of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which showed promising results in animal models for epilepsy. The compounds were tested using maximal electroshock and pentylenetetrazole seizure models, with several derivatives demonstrating significant activity against seizures, particularly in the 6-Hz model associated with therapy-resistant epilepsy .
Antidepressant Potential
The piperazine structure is often associated with antidepressant activity. Compounds containing piperazine moieties have been explored for their efficacy in treating depression and anxiety disorders. The specific derivative may share similar properties due to structural similarities with known antidepressants.
Antitumor Activity
Emerging studies suggest that compounds with similar frameworks may exhibit antitumor activities. Research into related piperazine-containing compounds indicates potential mechanisms involving inhibition of tumor cell proliferation and induction of apoptosis. Further exploration into the structure–activity relationship (SAR) could elucidate the specific mechanisms by which this compound exerts antitumor effects.
Case Study 1: Anticonvulsant Evaluation
A series of studies conducted on related compounds demonstrated a correlation between structural modifications and anticonvulsant efficacy. For example, specific substitutions on the phenyl ring significantly influenced the binding affinity to sodium channels, which are critical targets for anticonvulsant drugs .
Case Study 2: Antidepressant Activity
Research focusing on the pharmacological profiles of piperazine derivatives has shown that modifications can lead to enhanced serotonin receptor affinity, which is crucial for antidepressant action. Comparative studies have indicated that compounds similar to N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide may exhibit similar receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
